molecular formula C23H27N3O2S B11480507 3-[(3,3-dimethylbutanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

3-[(3,3-dimethylbutanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11480507
M. Wt: 409.5 g/mol
InChI Key: WIQZBAYWEQFGCE-UHFFFAOYSA-N
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Description

3-[(3,3-Dimethylbutanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,3-dimethylbutanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step often starts with the cyclization of appropriate precursors, such as 3-aminothieno[2,3-b]pyridine-2-carboxylic acid derivatives, under acidic or basic conditions.

    Introduction of Functional Groups:

    N-Phenylation and Methylation: The N-phenyl and methyl groups are introduced through nucleophilic substitution reactions, often using aniline derivatives and methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-b]pyridine core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 3-[(3,3-dimethylbutanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways suggests it could be useful in treating diseases such as cancer or inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 3-[(3,3-dimethylbutanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides: These compounds share the thieno[2,3-b]pyridine core but differ in their substituents.

    N-Phenylthieno[2,3-b]pyridine-2-carboxamides: Similar in structure but with variations in the N-phenyl group and other functional groups.

Uniqueness

What sets 3-[(3,3-dimethylbutanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

3-(3,3-dimethylbutanoylamino)-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H27N3O2S/c1-14-12-15(2)24-21-18(14)19(25-17(27)13-23(3,4)5)20(29-21)22(28)26(6)16-10-8-7-9-11-16/h7-12H,13H2,1-6H3,(H,25,27)

InChI Key

WIQZBAYWEQFGCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)CC(C)(C)C)C

Origin of Product

United States

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